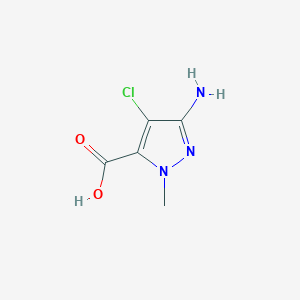

Ácido 3-amino-4-cloro-1-metil-1H-pirazol-5-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

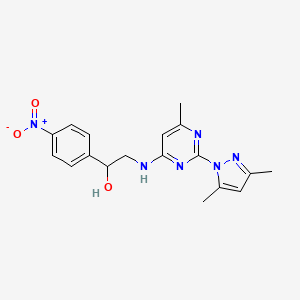

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Aplicaciones Científicas De Investigación

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Industry: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .

Mode of Action

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid acts as a potent and selective inhibitor of DAO . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates . This results in a decrease in the oxidation of D-amino acids .

Biochemical Pathways

The inhibition of DAO can affect several biochemical pathways. DAO is involved in the metabolism of D-serine, a co-agonist of the NMDA receptor, which plays a crucial role in neurotransmission . By inhibiting DAO, 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid can increase the levels of D-serine, potentially enhancing NMDA receptor-mediated neurotransmission .

Pharmacokinetics

Its solubility in polar organic solvents suggests that it may have good bioavailability

Result of Action

The inhibition of DAO by 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid can protect DAO cells from oxidative stress induced by D-serine . It also specifically prevents formalin-induced tonic pain , suggesting potential applications in pain management.

Action Environment

The action of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances . It should be stored under inert gas at 2-8°C .

Análisis Bioquímico

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .

Cellular Effects

The specific cellular effects of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid are not well-studied. Related compounds have been shown to have cellular effects. For instance, 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Molecular Mechanism

The molecular mechanism of action of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is not well-understood. Related pyrazoles have been studied for their mechanisms of action. For example, Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in laboratory settings are not well-documented. Related compounds have been studied for their temporal effects. For instance, pyrazoles are known to exhibit tautomerism, which may influence their reactivity over time .

Dosage Effects in Animal Models

The effects of different dosages of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in animal models have not been extensively studied. Related compounds have been shown to be safe and well-tolerated by mice when treated with certain dosages .

Metabolic Pathways

The metabolic pathways involving 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid are not well-documented. Related compounds have been studied for their involvement in metabolic pathways. For instance, Suzuki–Miyaura (SM) coupling reaction involves transmetalation with formally nucleophilic organic groups, which are transferred from boron to palladium .

Transport and Distribution

The transport and distribution of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid within cells and tissues are not well-understood. Related compounds have been studied for their transport and distribution. For instance, Suzuki–Miyaura (SM) coupling reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Subcellular Localization

The subcellular localization of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid and its effects on activity or function are not well-documented. Related compounds have been studied for their subcellular localization. For instance, 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then further reacted with formic acid to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

- 4-Amino-3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

- 3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Propiedades

IUPAC Name |

5-amino-4-chloro-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H2,7,8)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLBITCNEZKXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)N)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)

![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-enamide](/img/structure/B2446049.png)

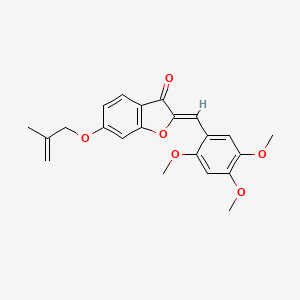

![ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate](/img/structure/B2446050.png)

![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2446054.png)

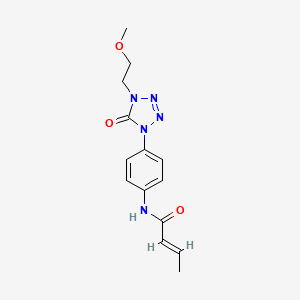

![1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2446059.png)

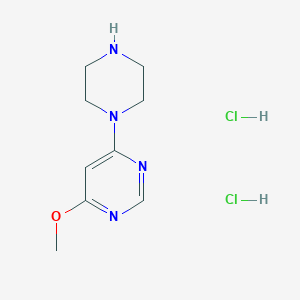

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2446060.png)

![N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide](/img/structure/B2446068.png)